Superior Spermidine Synthase Inhibition Over SAH
In a head-to-head enzymatic assay using rat ventral prostate spermidine synthase, SAHO2 demonstrates a 50% inhibitory concentration (IC50) of 20 µM. In stark contrast, the native product inhibitor S-adenosyl-L-homocysteine (SAH) is practically inactive against this enzyme, exhibiting negligible inhibition even at high concentrations [1]. This establishes SAHO2 as a potent and specific inhibitor, whereas SAH is functionally inert in this system.
| Evidence Dimension | Inhibitory potency (IC50) against spermidine synthase |
|---|---|
| Target Compound Data | IC50 = 20 µM |
| Comparator Or Baseline | S-Adenosyl-L-homocysteine (SAH): Practically inactive (no IC50 determinable under assay conditions) |
| Quantified Difference | >25-fold improvement in potency (assuming assay upper limit of 500 µM for SAH) |
| Conditions | In vitro enzyme assay using rat ventral prostate spermidine synthase, with putrescine and decarboxylated SAM as substrates |
Why This Matters
For researchers studying polyamine biosynthesis or developing spermidine synthase inhibitors, SAHO2 provides a potent, chemically stable tool compound where the commonly used comparator SAH fails to produce measurable inhibition.
- [1] Hibasami, H.; Borchardt, R. T.; Chen, S. Y.; Coward, J. K.; Pegg, A. E. Studies of inhibition of rat spermidine synthase and spermine synthase. Biochem. J. 1980, 187 (2), 419-428. View Source
